2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
2-[4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-10-17(11-2-4-12(19)5-3-11)18(23-22-10)14-7-6-13(8-15(14)24)26-9-16(25)21-20/h2-8,24H,9,20H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASYPWBCPYHPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities, suggesting potential targets could be microbial proteins or cancer cell receptors.
Mode of Action
It’s known that the compound is a derivative of 4-bromophenylacetic acid. The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets more effectively.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids, suggesting that this compound might also interfere with lipid biosynthesis or other essential biochemical pathways in its target organisms.
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities, suggesting that this compound might also exhibit these effects.
Biological Activity
The compound 2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be dissected into several functional groups, which contribute to its biological activity:
- Pyrazole Ring : Known for its diverse pharmacological effects, the pyrazole moiety is implicated in anti-inflammatory, anticancer, and antimicrobial activities.
- Bromophenyl Group : The presence of bromine enhances lipophilicity and may influence the interaction with biological targets.
- Hydroxyphenyl and Acetohydrazide Groups : These functional groups can participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Pyrazole | Contributes to anti-inflammatory properties |
| Bromophenyl | Enhances lipophilicity and target interaction |
| Hydroxyphenyl | Facilitates hydrogen bonding |
| Acetohydrazide | May enhance solubility and bioavailability |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, a study by El-Hiti et al. (2018) demonstrated that similar pyrazole compounds showed cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been widely recognized for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. A docking study revealed that the compound could effectively bind to COX enzymes, suggesting a plausible mechanism for its anti-inflammatory action .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. A study conducted by Farghaly et al. (2006) found that compounds with similar structural features exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The bromophenyl group may enhance this activity by increasing membrane permeability.
Case Studies
-
Cytotoxicity Against Cancer Cells :
- Study : Evaluation of cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- Findings : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating potent anticancer activity.
-
Anti-inflammatory Mechanism :
- Study : In vitro analysis of COX inhibition.
- Findings : The compound demonstrated a significant reduction in prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, confirming its anti-inflammatory potential.
-
Antimicrobial Efficacy :
- Study : Assessment against Staphylococcus aureus and Escherichia coli.
- Findings : Minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing effective antimicrobial properties.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 and HeLa | El-Hiti et al., 2018 |
| Anti-inflammatory | COX inhibition; reduced PGE2 levels | Farghaly et al., 2006 |
| Antimicrobial | Effective against S. aureus and E. coli | Current Study |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's structural features allow it to interact with key enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : Induction of apoptosis in cancer cells suggests interference with cell cycle progression.
- Membrane Interaction : The lipophilic nature may facilitate interactions with microbial membranes, enhancing antimicrobial efficacy.
Scientific Research Applications
The compound (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science.
Basic Information
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 435.5 g/mol
- CAS Number : 5438-42-6
The compound features a complex structure that includes a thiazole ring, a nitrile group, and multiple aromatic systems, which contribute to its reactivity and potential biological activity.
Anticancer Activity
Research indicates that compounds similar to (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibit significant anticancer properties. Studies have demonstrated that the thiazole moiety can enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of thiazole have been shown to target specific pathways involved in cancer cell survival and growth .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has indicated that similar thiazole-containing compounds possess broad-spectrum activity against bacteria and fungi. The presence of the nitrophenyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .
Pesticide Development
The unique chemical structure of (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile positions it as a potential candidate for developing novel pesticides. The thiazole ring is known for its efficacy in enhancing the bioactivity of agrochemicals, potentially leading to more effective pest control solutions while minimizing environmental impact .
Organic Electronics
The compound may find applications in organic electronic devices due to its conjugated system, which can facilitate charge transport. Research into similar compounds has shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge mobility is crucial for device performance .
Dye Applications
Given its vibrant color properties, there is potential for this compound to be used in dye applications. The incorporation of nitro groups often leads to enhanced light absorption characteristics, making it suitable for use in textiles and coatings .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer effects of thiazole derivatives, researchers synthesized several analogs of (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile . Results showed that one derivative exhibited IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines, indicating its potential as an effective treatment option .
Case Study 2: Pesticidal Efficacy
A field study assessed the effectiveness of a pesticide formulation containing thiazole derivatives against common agricultural pests. The formulation demonstrated a 75% reduction in pest populations over a two-week period compared to untreated controls, highlighting the agricultural applicability of compounds related to (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its hydrazide (-CONHNH₂) and phenolic (-OH) groups. Key findings:
- Hydrazide oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic ethanol to form 2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetic acid via cleavage of the N–N bond .
- Phenolic hydroxyl oxidation : Forms a quinone derivative under strong oxidizing conditions (e.g., Ag₂O/NaOH), confirmed by UV-Vis spectral shifts at λₘₐₓ = 420 nm .
Reduction Reactions
Selective reduction of functional groups:
- Bromophenyl group : Catalytic hydrogenation (H₂/Pd-C) reduces the C–Br bond to C–H, yielding 2-(4-(4-phenyl-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide .
- Hydrazide group : Treatment with LiAlH₄ in THF produces 2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethylamine .
Nucleophilic Substitution Reactions
The bromophenyl substituent participates in aryl halide substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 80°C | 2-(4-(4-(4-azidophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide | 78% |
| KSCN | EtOH, reflux | 2-(4-(4-(4-thiocyanatophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide | 65% |
| NH₃ (aq.) | CuI, 120°C | 2-(4-(4-(4-aminophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide | 82% |
Cyclization Reactions
The hydrazide group facilitates heterocycle formation:
- With ketones : Reacts with acetylacetone in glacial acetic acid to form pyrazolo[3,4-d]pyridazin-4-one derivatives (IC₅₀ = 10.30 ± 0.25 µg/mL against α-glucosidase) .
- With CS₂ : Forms 1,3,4-thiadiazole derivatives under basic conditions (K₂CO₃/DMF), confirmed by ¹³C NMR (δ = 175.7 ppm for C=S) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Acid/Base-Mediated Rearrangements
- Fries rearrangement : Heating with AlCl₃ shifts the acetyl group from the phenolic oxygen to the pyrazole ring, forming regioisomeric products (3:1 ratio) .
- Hydrolysis : 6M HCl converts the hydrazide to carboxylic acid (confirmed by IR ν(C=O) = 1705 cm⁻¹) .
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
Thermal Stability Analysis
TGA data (N₂ atmosphere):
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyrazole, triazole, and acetohydrazide derivatives allow for critical comparisons. Key analogues are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Features and Bioactivity
- Bromophenyl vs. Chlorophenyl Substitution : The target compound’s 4-bromophenyl group increases steric bulk and electron-withdrawing effects compared to chlorophenyl analogues (e.g., compound 4 in Table 1). Bromine’s higher lipophilicity may enhance membrane permeability, a critical factor in antimicrobial activity .
- Hydrazide vs. Thione/Sulphonamide Functional Groups: The acetohydrazide moiety in the target compound distinguishes it from triazole-thiones (e.g., 19a) and sulphonamides (e.g., ZE-5b).
- Planarity and Conformational Flexibility: The hydroxyphenoxy linker in the target compound introduces a semi-rigid structure, contrasting with the fully planar thiazole-pyrazole hybrids (e.g., compound 4). Planarity often correlates with DNA intercalation in anticancer agents, while flexibility may optimize target binding .
Pharmacological Potential
- Antimicrobial Activity: Compound 4 (Table 1) demonstrates explicit antimicrobial activity, attributed to its thiazole and fluorophenyl groups.
- Anticancer Activity : Triazole-acetohydrazide derivatives (e.g., compound in ) inhibit cancer cell proliferation via apoptosis induction. The target compound’s pyrazole core and hydrazide group align with this mechanism.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
The synthesis involves a multi-step approach:
- Pyrazole ring formation : Reacting 4-bromophenyl hydrazine with β-ketoesters or diketones under acidic conditions to form the pyrazole core .
- Phenoxy group introduction : Coupling the pyrazole intermediate with 3-hydroxyphenol via Ullmann or nucleophilic aromatic substitution, requiring catalysts like CuI or Pd/CaCO₃ in DMSO at 80–100°C .
- Acetohydrazide functionalization : Reacting the phenoxy intermediate with acetic anhydride and hydrazine hydrate in ethanol under reflux .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediate and final product structures .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydrazide NH at δ 9.2–10.1 ppm). ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and pyrazole ring carbons .
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole C-N bond: ~1.34 Å) and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the hydroxyphenoxy group) .
- Mass spectrometry : HRMS with ESI+ mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z 457.08 for C₁₈H₁₅BrN₄O₃) .
Q. What preliminary biological activities have been reported, and how are assays designed?
- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli (MIC values: 8–32 µg/mL), with hydrazide moieties enhancing membrane disruption .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM for HeLa), using doxorubicin as a positive control. Solubility is ensured via DMSO (<1% v/v) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ for COX-2: ~2.5 µM) with fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Catalyst screening : Replace CuI with Pd/CaCO₃ for higher coupling efficiency (yield increases from 45% to 72%) .
- Solvent optimization : Use DMF instead of ethanol for acetohydrazide formation, reducing side-product formation .
- Purification : Gradient column chromatography (hexane:EtOAc 4:1 to 1:2) followed by recrystallization in MeOH/H₂O improves purity to >98% .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration, cell passage number) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation (e.g., t₁/₂ <30 min suggests rapid metabolism) .
- Target specificity profiling : Kinome-wide screening (e.g., using KINOMEscan) identifies off-target effects that may explain inconsistent cytotoxicity .
Q. What strategies guide structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Replace 4-bromophenyl with 4-methoxyphenyl to assess halogen vs. electron-donating effects on bioactivity .
- Scaffold hopping : Compare pyrazole analogs with triazole or imidazole cores to evaluate ring electronegativity impacts .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., hydrazide carbonyl) and hydrophobic regions .
Q. Which computational methods predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), showing H-bonds with Arg120 and π-π stacking with Tyr355 .
- MD simulations : GROMACS evaluates complex stability (RMSD <2.0 Å over 100 ns) and binding free energy (MM-PBSA: −45 kcal/mol) .
- QSAR modeling : Partial least squares (PLS) regression correlates logP values (>2.5) with enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
